molecular formula C25H22F3NO3S B1662794 MK-2894 CAS No. 1006036-87-8

MK-2894

货号: B1662794
CAS 编号: 1006036-87-8
分子量: 473.5 g/mol
InChI 键: QJZQFVRFJCGDKF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

MK-2894 是一种强效、选择性、口服活性且具有高亲和力的 E 前列腺素受体 4 (EP4 受体) 拮抗剂。 它与受体具有很高的结合亲和力,Ki 值为 0.56 nM,IC50 值为 2.5 nM This compound 主要用于科学研究,其具有抗炎特性,尤其是在疼痛和炎症的动物模型中

准备方法

合成路线和反应条件

MK-2894 的合成涉及多个步骤,首先是制备关键中间体最终产品通过一系列反应获得,包括酰胺键形成和环化

工业生产方法

This compound 的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。 这涉及使用高产率反应和高效纯化方法来确保化合物的纯度和一致性

化学反应分析

反应类型

MK-2894 会发生各种化学反应,包括:

常用试剂和条件

形成的主要产物

这些反应形成的主要产物包括 this compound 的各种衍生物,可用于进一步的研究和开发

科学研究应用

Pharmacological Profile

MK-2894 exhibits a favorable pharmacokinetic profile in animal models:

Parameter Value Species
Bioavailability (F)21% to 32%Mice, Rats, Dogs
Clearance Rate (CL)9.2 to 23 mL/min/kgMice, Rats, Dogs
Volume of Distribution (Vd)0.91 to 7.6 L/kgMice, Rats, Dogs
Elimination Half-life (T1/2)4.5 to 15 hoursMice, Rats, Dogs
Maximum Concentration (Cmax)1.4 to 4.5 μMMice, Rats

Pain Management

This compound has shown significant efficacy in various pain models:

  • Acute Pain Model : In carrageenan-induced mechanical hyperalgesia in SD rats, this compound displayed dose-dependent inhibition of pain response with an ED50 value of 0.36 mg/kg .
  • Chronic Pain Model : It effectively inhibited chronic paw swelling in adjuvant-induced arthritis rat models, with an ED50 value of 0.02 mg/kg/day .

Inflammation Research

This compound's anti-inflammatory properties make it a candidate for studying inflammatory diseases:

  • Animal Studies : In models of arthritis and other inflammatory conditions, this compound demonstrated potent anti-inflammatory activity, suggesting its potential as a safer alternative to traditional NSAIDs .

Case Study 1: Efficacy in Arthritis Models

In a controlled study involving adjuvant-induced arthritis in rats, this compound was administered at varying doses to assess its impact on paw swelling and pain response.

  • Methodology : Rats were divided into groups receiving different doses (0.1 mg/kg to 10 mg/kg) over five days.
  • Findings : The study reported complete inhibition of secondary paw swelling at an ED100 of 0.1 mg/kg/day with plasma concentrations reaching therapeutic levels .

Case Study 2: Pharmacokinetics and Safety Profile

A pharmacokinetic study was conducted to evaluate the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound across different species.

  • Results : The drug exhibited moderate bioavailability and favorable half-life characteristics across species, indicating potential for oral administration in clinical settings .

作用机制

MK-2894 通过选择性地与 EP4 受体(前列腺素 E2 受体的一种亚型)结合而发挥其作用。这种结合抑制受体活性,导致环腺苷酸 (cAMP) 的产生减少。 进而调节炎症反应并减轻疼痛

相似化合物的比较

类似化合物

    EP4 受体拮抗剂: 此类别中的其他化合物包括格拉普兰和 CJ-023,423。

    非甾体抗炎药 (NSAID): 例如布洛芬和萘普生

独特性

MK-2894 由于其作为 EP4 受体拮抗剂的高选择性和效力而独一无二。 它提供了一种比传统 NSAID 和 COX 抑制剂更安全的替代方案,具有良好的药代动力学特征和减少的胃肠道副作用

生物活性

MK-2894, also known as sodium salt of 4-[1-[[2,5-dimethyl-4-[[4-(trifluoromethyl)phenyl]methyl]thiophene-3-carbonyl]amino]cyclopropyl]benzoate, is a potent and selective second-generation antagonist of the E-prostanoid receptor subtype EP4. This compound has garnered attention for its potential therapeutic applications in inflammatory conditions and cancer due to its favorable pharmacokinetic profile and biological activity.

PropertyValue
CAS Number 1006036-88-9
Molecular Formula C25H21F3NNaO3S
Molecular Weight 495.489 g/mol
IC50 Value Potent against EP4 receptors

Biological Activity

This compound exhibits significant anti-inflammatory activity across various preclinical models. Its mechanism primarily involves the inhibition of EP4 receptor signaling, which is known to suppress immune responses. This dual role of enhancing immune activation while reducing inflammation positions this compound as a promising candidate for treating conditions like arthritis and cancer.

Key Findings from Research

  • Anti-inflammatory Effects : this compound has demonstrated potent anti-inflammatory effects in animal models, outperforming traditional NSAIDs like indomethacin in terms of gastrointestinal tolerability .
  • Pharmacokinetics : Studies indicate that this compound has favorable pharmacokinetic properties, allowing for effective dosing regimens in preclinical species .
  • Immune Modulation : The compound enhances the activation of CD8+ T cells and monocytes in vitro, suggesting its potential utility in cancer immunotherapy by promoting lymphocyte infiltration in tumor microenvironments .

In Vivo Studies

Research has shown that this compound can significantly reduce disease burden in various tumor models. For instance:

  • Colorectal Cancer Model : In the adenomatous polyposis coli (APC) min+/− model, this compound treatment led to increased lymphocyte infiltration and reduced tumor size compared to controls .
  • Syngeneic Allograft Experiments : Mice treated with this compound showed enhanced antitumor immunity compared to those receiving standard treatments, indicating its potential as a novel therapeutic agent .

Comparative Analysis with Other EP Antagonists

The following table summarizes the biological activity of this compound compared to other known EP antagonists:

CompoundTarget ReceptorBiological ActivityNotable Findings
This compound EP4Potent anti-inflammatoryFavorable GI profile vs. indomethacin
CJ-042794 EP4Effective in pain modelsDemonstrated efficacy in inflammation
E7046 EP4Antitumor efficacyProlonged survival in CT26 model

属性

IUPAC Name

4-[1-[[2,5-dimethyl-4-[[4-(trifluoromethyl)phenyl]methyl]thiophene-3-carbonyl]amino]cyclopropyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22F3NO3S/c1-14-20(13-16-3-7-19(8-4-16)25(26,27)28)21(15(2)33-14)22(30)29-24(11-12-24)18-9-5-17(6-10-18)23(31)32/h3-10H,11-13H2,1-2H3,(H,29,30)(H,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJZQFVRFJCGDKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(S1)C)C(=O)NC2(CC2)C3=CC=C(C=C3)C(=O)O)CC4=CC=C(C=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22F3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60648063
Record name 4-{1-[(2,5-Dimethyl-4-{[4-(trifluoromethyl)phenyl]methyl}thiophene-3-carbonyl)amino]cyclopropyl}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60648063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

473.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006036-87-8
Record name 4-{1-[(2,5-Dimethyl-4-{[4-(trifluoromethyl)phenyl]methyl}thiophene-3-carbonyl)amino]cyclopropyl}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60648063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Methyl 4-{1-[({2,5-dimethyl-4-[4-(trifluoromethyl)benzyl]-3-thienyl}carbonyl)amino]cyclopropyl}benzoate from Example 16, Step 3 (172 mg, 0.353 mmol) was reacted under conditions similar to Example 1, Step 11. The crude solid was swished in 10:90 EtOH/hexane and the suspension was filtered. The resulting solid was rinsed with 10:90 EtOH/hexane, then hexane and dried to afford the desired product as a white solid. MS (−ESI): m/z 472 (M−1)−.
Name
EtOH hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
MK-2894
Reactant of Route 2
Reactant of Route 2
MK-2894
Reactant of Route 3
MK-2894
Reactant of Route 4
MK-2894
Reactant of Route 5
MK-2894
Reactant of Route 6
MK-2894

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。